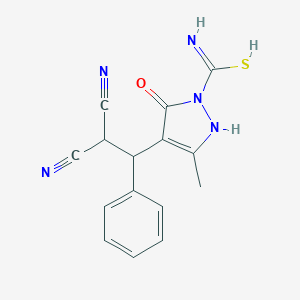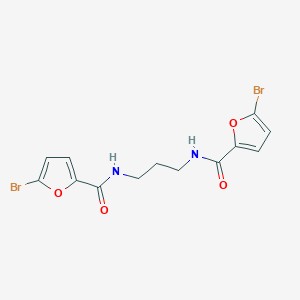![molecular formula C26H32N2O6 B323807 PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE](/img/structure/B323807.png)
PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by its unique structure, which includes a benzoate group, a hexanoyl group, and a propoxycarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-aminobenzoic acid with hexanoyl chloride to form an intermediate, which is then reacted with propyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
科学的研究の応用
PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, binding to their active sites and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
類似化合物との比較
Similar Compounds
Similar compounds to PROPYL 4-(5-{[4-(PROPOXYCARBONYL)PHENYL]CARBAMOYL}PENTANAMIDO)BENZOATE include:
Propyl 4-aminobenzoate: A simpler compound with similar functional groups.
Hexanoyl chloride: An intermediate used in the synthesis of the target compound.
4-aminobenzoic acid: Another intermediate with similar reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzoate and hexanoyl groups, along with the propoxycarbonyl group, makes it a versatile compound for various scientific research purposes.
特性
分子式 |
C26H32N2O6 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
propyl 4-[[6-oxo-6-(4-propoxycarbonylanilino)hexanoyl]amino]benzoate |
InChI |
InChI=1S/C26H32N2O6/c1-3-17-33-25(31)19-9-13-21(14-10-19)27-23(29)7-5-6-8-24(30)28-22-15-11-20(12-16-22)26(32)34-18-4-2/h9-16H,3-8,17-18H2,1-2H3,(H,27,29)(H,28,30) |
InChIキー |
RNMIKROCEYMENK-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
正規SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)C(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-benzyl-4-methyl-2-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiophene-3-carboxylate](/img/structure/B323725.png)
![N-[(2,3-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B323727.png)
![N'-[1-(4-aminophenyl)ethylidene]-3-chlorobenzohydrazide](/img/structure/B323729.png)
![(E)-1-(5-bromothiophen-2-yl)-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B323732.png)

![4-[4-(4-Aminohepta-1,6-dien-4-yl)phenyl]hepta-1,6-dien-4-amine](/img/structure/B323737.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-nitrobenzohydrazide](/img/structure/B323738.png)
![4-[(anilinocarbonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323739.png)

![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)



